Ethyl pyrrole-1-carboxylate

概要

説明

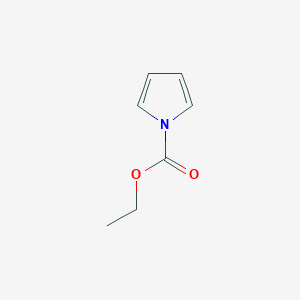

Ethyl pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: Ethyl pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

化学反応の分析

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution, primarily at the α-positions (2- and 5-positions), despite the deactivating effect of the ester group.

Halogenation

Ethyl pyrrole-1-carboxylate reacts with halogenating agents under controlled conditions. For example, fluorination using Selectfluor™ yields 3-fluoro derivatives (Table 1) .

Table 1: Halogenation of this compound

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Selectfluor™ | CH₃CN, 80°C, 12h | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | 72% |

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction introduces a formyl group at the 3-position using DMF and POCl₃ :

Nucleophilic Reactions

The ester group participates in hydrolysis and transesterification.

Ester Hydrolysis

Alkaline hydrolysis converts the ethyl ester to a carboxylic acid:

This reaction proceeds quantitatively under reflux .

Transesterification

Methanol in acidic conditions replaces the ethyl group with a methyl ester :

Cycloaddition and Annulation Reactions

The compound participates in cycloadditions to form fused heterocycles.

Michael Addition-Cyclization

This compound reacts with isonitriles in a Michael addition, followed by cyclization to yield chromeno[3,4-c]pyrroles (Figure 1) :

Mechanism :

- Michael addition of isonitrile to chromene.

- Intramolecular cyclization of the nitronate anion.

- Elimination of nitrous acid to form the fused ring.

Table 2: Annulation Products

| Partner Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Isonitrile | DCE, 90°C, 1h | Chromeno[3,4-c]pyrrole | 63–94% |

Reductive Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

LiAlH₄ Reduction

This reaction is highly exothermic and requires anhydrous conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the β-positions.

Suzuki-Miyaura Coupling

The 3-position reacts with aryl boronic acids under Pd catalysis :

Carbenoid Insertion Reactions

Intramolecular carbenoid reactions form bicyclic structures.

Rhodium-Catalyzed C–H Insertion

Diazo compounds generate rhodium carbenes, which insert into adjacent C–H bonds :

Oxidation Reactions

The pyrrole ring is susceptible to oxidative ring-opening.

Oxidation with KMnO₄

Strong oxidizers like KMnO₄ degrade the ring to maleimide derivatives :

科学的研究の応用

Ethyl pyrrole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex pyrrole derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Research into this compound derivatives has shown promise in developing new pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

Industry: It is utilized in the production of dyes, pigments, and polymers with specific properties.

作用機序

The mechanism of action of ethyl pyrrole-1-carboxylate and its derivatives involves interactions with various molecular targets. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to desired biological effects. The specific pathways and targets depend on the structure of the derivative and its intended application.

類似化合物との比較

Ethyl pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

Pyrrole-2-carboxylate: The carboxylate group is positioned at the 2-position, affecting its chemical behavior and uses.

Pyrrole-3-carboxylate: Another positional isomer with distinct properties and applications.

Uniqueness: this compound is unique due to its specific reactivity profile and the ability to form a wide range of derivatives with diverse applications in various fields.

生物活性

Ethyl pyrrole-1-carboxylate, a member of the pyrrole derivative family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a five-membered aromatic ring containing one nitrogen atom and a carboxylate group. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 153.18 g/mol. Its structure contributes to its reactivity and potential applications in pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 153.18 g/mol |

| Chemical Class | Pyrrole Derivative |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that ethyl pyrrole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their antiproliferative effects on melanoma cells, demonstrating IC values comparable to established chemotherapeutics .

- Antimicrobial Properties : Ethyl pyrrole derivatives have also been reported to exhibit antimicrobial and antitubercular activities. These compounds are being explored as potential agents against resistant strains of bacteria .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

- Antidiabetic Effects : Some studies suggest that ethyl pyrrole derivatives may possess antidiabetic properties, contributing to glucose metabolism regulation .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Cell Cycle Arrest and Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, particularly through S-phase cell cycle arrest mechanisms .

- Enzyme Inhibition : Ethyl pyrrole derivatives have been identified as potential inhibitors of key enzymes such as acetylcholinesterase (AChE) and α-glycosidase, which are crucial in the progression of certain diseases .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Cytotoxicity Assessment : A study assessing the cytotoxic effects of various pyrrole derivatives on tumor and non-tumor cell lines found that specific ethyl pyrrole compounds exhibited low cytotoxicity with significant antiproliferative activity against melanoma cells (IC = 44.63 ± 3.51 µM) .

- Antimicrobial Activity : Ethyl pyrrole derivatives demonstrated effective antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics, indicating their potential as new antimicrobial agents .

- Inflammation Models : In vitro studies showed that these compounds could modulate inflammatory responses, suggesting their utility in treating inflammatory conditions .

特性

IUPAC Name |

ethyl pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHANFZMYRFWIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282629 | |

| Record name | ethyl pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-64-9 | |

| Record name | NSC26963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。